4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide
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Overview
Description
4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety, a piperazine ring, and a carboxamide group. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Moiety: The synthesis begins with the preparation of 5-fluoropyrimidine-2-carboxylic acid, which can be achieved through the fluorination of pyrimidine-2-carboxylic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Coupling with Piperazine: The next step involves the coupling of the fluoropyrimidine moiety with piperazine. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Introduction of the Carboxamide Group: The final step is the introduction of the carboxamide group. This can be achieved by reacting the intermediate product with 2-methylphenyl isocyanate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The fluorine atom in the fluoropyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. The piperazine ring may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The carboxamide group can form hydrogen bonds with biological macromolecules, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Fluoropyrimidin-2-yl)-N-phenyl-3-oxopiperazine-1-carboxamide
- 4-(5-Fluoropyrimidin-2-yl)-N-(2-chlorophenyl)-3-oxopiperazine-1-carboxamide
- 4-(5-Fluoropyrimidin-2-yl)-N-(2-methoxyphenyl)-3-oxopiperazine-1-carboxamide
Uniqueness
Compared to similar compounds, 4-(5-Fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide exhibits unique properties due to the presence of the 2-methylphenyl group. This group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, potentially enhancing its biological activity and therapeutic potential.
Properties
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)-N-(2-methylphenyl)-3-oxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-11-4-2-3-5-13(11)20-16(24)21-6-7-22(14(23)10-21)15-18-8-12(17)9-19-15/h2-5,8-9H,6-7,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLQGBJPCCWCDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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